molecular formula C21H19FN6O3S B3014111 7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1223935-45-2

7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B3014111
CAS No.: 1223935-45-2
M. Wt: 454.48
InChI Key: ZGCKYCBBTVRMTL-UHFFFAOYSA-N
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Description

“7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is a complex organic compound that features a combination of several functional groups, including a fluorophenyl group, a piperazine ring, a furan ring, and a pyrazolo[1,5-d][1,2,4]triazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core, followed by the introduction of the furan ring, and finally the attachment of the fluorophenyl piperazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of such a compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: The aromatic rings, especially the fluorophenyl group, may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may be investigated for its potential as a pharmaceutical agent, given the presence of the piperazine and fluorophenyl groups, which are common in many drugs.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 7-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 7-({2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

The unique aspect of “7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S/c22-14-3-5-15(6-4-14)26-7-9-27(10-8-26)19(29)13-32-21-24-23-20(30)17-12-16(25-28(17)21)18-2-1-11-31-18/h1-6,11-12H,7-10,13H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCKYCBBTVRMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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